 
                            Cyproterone acetate is a synthetic steroidal compound classified as an antiandrogen. [, , ] It acts as a competitive inhibitor of androgens, primarily targeting androgen receptors. [, , ] In scientific research, cyproterone acetate serves as a valuable tool to investigate the role of androgens in various biological processes and disease models.
Cyproterone acetate is derived from the natural steroid hormone progesterone. It belongs to the class of compounds known as synthetic progestins and is categorized under the steroidal antiandrogens due to its ability to block androgen receptors. The International Union of Pure and Applied Chemistry (IUPAC) name for cyproterone acetate is 17α-acetoxy-6-chloro-1α, 2α-methylene-4,6-pregnadiene-3,20-dione.
The synthesis of cyproterone acetate can be accomplished through various methods, with recent advancements focusing on more efficient routes. Traditional synthesis methods involve multiple steps starting from steroid precursors such as solasodine or 16-dehydropregnenolone acetate.
Recent patents have reported improved methods that reduce the number of steps and enhance yield, achieving synthesis in 14 to 16 steps instead of the conventional 18 steps .
Cyproterone acetate has a complex molecular structure characterized by several functional groups:
The three-dimensional conformation plays a crucial role in its biological activity, particularly its interaction with androgen receptors.
Cyproterone acetate participates in several chemical reactions that are significant for its synthesis and functionalization:
These reactions are essential for modifying its properties for specific therapeutic applications.
Cyproterone acetate functions primarily as an antiandrogen by competing with dihydrotestosterone for binding to androgen receptors. This mechanism involves:
This mechanism underlies its therapeutic effects in conditions like hirsutism, acne, and prostate cancer .
Cyproterone acetate exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical preparations.
Cyproterone acetate has diverse applications in medicine:
In addition to these clinical applications, research continues into its potential uses in other areas such as dermatology and reproductive health .
Cyproterone acetate (CPA) functions as a potent competitive antagonist of the androgen receptor (AR), binding directly to the ligand-binding domain (LBD) with high specificity. Its steroidal structure enables it to occupy the same binding site as endogenous androgens like testosterone and dihydrotestosterone (DHT), preventing their activation of the receptor. Biochemical studies show CPA exhibits a relative binding affinity (RBA) of 7.8% for the human AR compared to the synthetic reference ligand metribolone (RBA = 100%), which is significantly higher than nonsteroidal antiandrogens like bicalutamide (RBA = 1.4%) [5] [8].
Accelerated molecular dynamics (aMD) simulations reveal that CPA binding induces conformational destabilization of Helix 12 (H12) in the AR LBD. In the agonistic state, H12 stabilizes a hydrophobic cleft for coactivator recruitment. CPA’s bulky 17α-acetate group sterically displaces Leu-701 and Leu-704 residues, expanding the binding cavity and disrupting H12 positioning. This forces H11 and H12 into an antagonistic configuration, abolishing coactivator binding and subsequent transcriptional activation [2] [8]. CPA’s acetate moiety further forms critical hydrogen bonds with residues Asn-705, Gln-711, and Arg-752, enhancing binding stability. These interactions collectively block the AR’s functional dimerization and nuclear translocation [1] [8].
Table 1: Androgen Receptor Binding Profiles of Selected Antiandrogens
| Compound | Relative Binding Affinity (%) | IC₅₀ (nM) | Key Structural Features | 
|---|---|---|---|
| Dihydrotestosterone | 85 | 0.87 | Native androgen | 
| Cyproterone acetate | 7.8 | 9.5 | 17α-Acetate, 1,2-α-methylene | 
| Bicalutamide | 1.4 | 160 | Sulfonyl linker | 
| Hydroxyflutamide | 0.57 | 420 | Nitroaromatic moiety | 
Beyond AR antagonism, CPA acts as a high-affinity agonist of the progesterone receptor (PR). Its RBA for the human PR is 90% relative to the reference progestin promegestone, making it one of the most potent synthetic progestins clinically available [5] [7]. The structural determinants enabling this dual activity include:
Upon binding, CPA induces a classical agonistic conformation in the PR, characterized by H12 folding over the ligand-binding pocket. This facilitates recruitment of coregulatory proteins (e.g., SRC-1, SRC-2) to the activation function-2 (AF-2) domain. Transcriptomic analyses confirm CPA-PR complexes regulate genes involved in:
Table 2: Steroid Receptor Selectivity Profile of Cyproterone Acetate
| Receptor | Relative Binding Affinity (%) | Activity | Biological Consequence | 
|---|---|---|---|
| Progesterone (PR) | 90 | Agonist | HPG axis suppression | 
| Androgen (AR) | 6 | Antagonist | Androgen signaling block | 
| Glucocorticoid (GR) | 6 | Weak agonist | Limited cross-reactivity | 
| Estrogen (ER) | 0 | None | No estrogenic effects | 
CPA exerts central antigonadotropic effects by suppressing the hypothalamic-pituitary-gonadal (HPG) axis. Its dual activity as an AR antagonist and PR agonist synergistically reduces gonadotropin secretion:
The net effect is a significant reduction in gonadal steroidogenesis:
Table 3: Hormonal Changes Induced by CPA in Clinical Studies
| Patient Group | Dose/Duration | LH Reduction | FSH Reduction | Testosterone/Estradiol Reduction | 
|---|---|---|---|---|
| Precocious puberty (♀) | 50 mg/day, 8 months | 35–40% | 10–15% | Estradiol: 70–80% | 
| Prostate cancer (♂) | 100 mg/day, 12 weeks | 50–60% | 30–35% | Testosterone: 60–70% | 
| Hirsutism (♀) | 25 mg/day + EE, 6 mo | 45–50% | 20–25% | Testosterone: 50–55% | 
CPA directly inhibits peripheral androgen activation via competitive blockade of 5α-reductase, the enzyme catalyzing conversion of testosterone to the more potent DHT. In prostate tissue, CPA binds the enzyme’s active site with higher affinity than testosterone, reducing DHT synthesis by 60–75% at therapeutic doses (50–100 mg/day) [4] [9]. Key mechanisms include:
In benign prostatic hyperplasia (BPH) patients, CPA pretreatment (50 mg/day, 12 weeks) suppresses prostatic DHT concentrations by 4-fold, while testosterone levels remain unchanged. This contrasts with finasteride (a specific 5α-reductase inhibitor), which reduces DHT by 70–90% but requires continuous dosing due to shorter half-life [4] [9]. CPA’s dual inhibition (androgen signaling + DHT synthesis) enhances its efficacy in androgen-dependent conditions like prostate cancer and hirsutism.
Table 4: Comparative 5α-Reductase Inhibition in Prostate Tissue
| Inhibitor | DHT Reduction (%) | Mechanism | Time to Max Effect | 
|---|---|---|---|
| Cyproterone acetate | 60–75 | Competitive + allosteric | 4–6 weeks | 
| Finasteride | 70–90 | Competitive (Type II isoform) | 2–4 weeks | 
| Dutasteride | >90 | Competitive (Type I/II isoforms) | 1–2 weeks | 
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1